3-acetyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds. The thiophene ring contains a sulfur atom , while the furan ring contains an oxygen atom. The compound also contains a benzenesulfonamide group.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of benzenesulfonamide have been widely explored. For instance, compounds with the benzenesulfonamide moiety have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit a range of biological activities, highlighting the versatility of the benzenesulfonamide scaffold in drug design (Küçükgüzel et al., 2013).
In another study, novel zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups were synthesized. These compounds demonstrated high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Applications in Medicinal Chemistry
Research on sulfonamide derivatives has extended to their use in inhibiting carbonic anhydrase, an enzyme involved in various physiological and pathological processes. For example, water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed potent inhibitory activity against carbonic anhydrase isozymes, with applications in lowering intraocular pressure (Casini et al., 2002).
Another study focused on the design and synthesis of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. These compounds represent a step forward in the development of selective inhibitors for therapeutic applications (Mishra et al., 2016).
Properties
IUPAC Name |
3-acetyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-12(20)13-4-2-5-15(10-13)26(22,23)19-11-14-7-8-17(25-14)18(21)16-6-3-9-24-16/h2-10,18-19,21H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMWYOTXWLGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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